

Application Notes and Protocols: LEQ803 in Combination with Other Cancer Therapies

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Compound of Interest					
Compound Name:	LEQ803				
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AstraZeneca, a global biopharmaceutical company, is at the forefront of developing innovative cancer therapies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **LEQ803** in combination with other cancer therapies.

Important Note on **LEQ803**: **LEQ803** is the N-desmethyl metabolite of Ribociclib, a highly specific inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Due to the limited availability of specific data on **LEQ803**, this document will focus on the extensive preclinical and clinical data available for Ribociclib, its parent compound. The information presented here for Ribociclib is intended to serve as a strong surrogate for understanding the potential applications and mechanisms of LE Q803 in combination cancer therapy.

Introduction to Ribociclib (Parent Compound of LEQ803)

Ribociclib is an orally bioavailable inhibitor of CDK4 and CDK6, key regulators of the cell cycle. [1] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and subsequent reduction in tumor cell proliferation.[1][2] Ribociclib has demonstrated significant efficacy in combination with endocrine therapies for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] Preclinical studies have also shown its potential in other malignancies, including nasopharyngeal carcinoma and glioblastoma.[5][6]



Ribociclib Combination Therapies: Clinical and Preclinical Data

The therapeutic potential of Ribociclib is significantly enhanced when used in combination with other anti-cancer agents. This approach can lead to synergistic effects, overcome resistance mechanisms, and improve patient outcomes.

Clinical Combination Therapies in Breast Cancer

Ribociclib is most extensively studied in combination with endocrine therapies for HR+/HER2-breast cancer.



Combination Agent	Cancer Type	Clinical Trial (Phase)	Key Efficacy Data	Reference
Letrozole	HR+/HER2- Advanced Breast Cancer	MONALEESA-2 (Phase III)	Median Progression-Free Survival (PFS): 25.3 months with Ribociclib + Letrozole vs. 16.0 months with Placebo + Letrozole.[7][8]	INVALID-LINK
Aromatase Inhibitor (non- steroidal)	HR+/HER2- Early Breast Cancer	NATALEE (Phase III)	3-year invasive disease-free survival (iDFS): 90.8% with Ribociclib vs. 88.1% with aromatase inhibitor alone.[9]	INVALID-LINK
Fulvestrant	HR+/HER2- Advanced Breast Cancer	MONALEESA-3 (Phase III)	Median PFS: 20.5 months with Ribociclib + Fulvestrant vs. 12.8 months with Placebo + Fulvestrant.	INVALID-LINK
Endocrine Therapy (Letrozole/Anastr ozole + Goserelin)	HR+/HER2- Advanced Breast Cancer (Premenopausal)	RIGHT Choice (Phase II)	Median PFS: 21.8 months with Ribociclib + Endocrine Therapy vs. 12.8 months with Combination Chemotherapy.	INVALID-LINK



Preclinical Combination Therapies

Preclinical studies have explored the synergistic effects of Ribociclib with other targeted therapies in various cancer models.

Combination Agent	Cancer Model	Key Findings	Reference
Alpelisib (PI3K inhibitor)	Non-keratinizing Nasopharyngeal Carcinoma (PDX models)	Significant reduction in tumor volume with the combination compared to single agents.[1][10]	INVALID-LINK
Alpelisib (PI3K inhibitor)	Colorectal Cancer Cell Lines and Xenografts	Synergistic anti- proliferative effect across all cell lines and significant reduction in tumor growth in vivo.[3][11] [12]	INVALID-LINK
Letrozole	Glioblastoma (patient- derived cells)	The combination was strongly synergistic in inducing cytotoxicity. [6][7][13]	INVALID-LINK
Everolimus (mTOR inhibitor)	Breast Cancer Cell Lines (MCF-7)	Concurrent therapy augmented the in vitro cytotoxic effect compared to sequential or single treatments.[14]	INVALID-LINK
Mitotane and/or Progesterone	Adrenocortical Carcinoma Cells	Enhanced cytotoxic effect on cell viability when Ribociclib was combined with progesterone and/or mitotane.[2][15]	INVALID-LINK



Signaling Pathways and Experimental Workflows CDK4/6-Rb Signaling Pathway

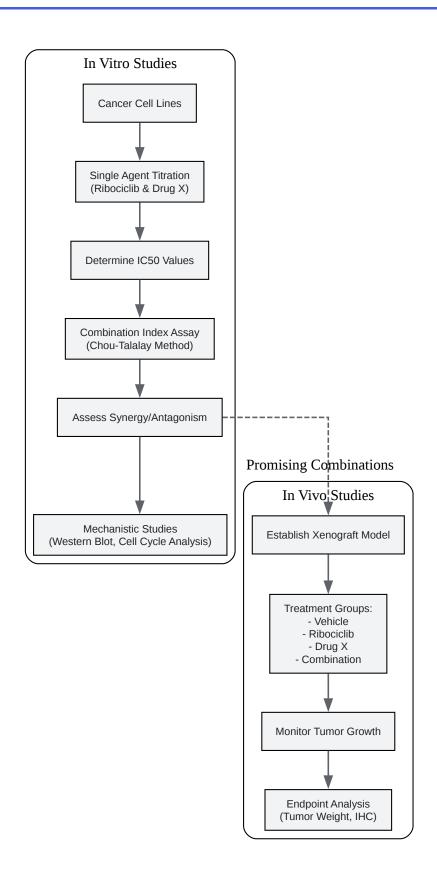
The diagram below illustrates the central role of the CDK4/6-Rb pathway in cell cycle progression and the mechanism of action of Ribociclib. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, allowing the transcription of genes necessary for the G1 to S phase transition. Ribociclib inhibits the kinase activity of CDK4/6, preventing Rb phosphorylation and causing cell cycle arrest.

Caption: Ribociclib inhibits the CDK4/6-Rb pathway, leading to cell cycle arrest.

Experimental Workflow for Combination Therapy Screening

This diagram outlines a typical workflow for evaluating the synergistic effects of Ribociclib in combination with another therapeutic agent in a preclinical setting.





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Caption: A standard workflow for preclinical evaluation of drug combinations.



Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Ribociclib alone and in combination with another agent.

- Cell Seeding:
 - Culture cancer cells in appropriate media to ~80% confluency.
 - Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
 - Seed 100 μL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
- Drug Treatment:
 - Prepare serial dilutions of Ribociclib and the combination drug in culture media.
 - \circ For single-agent treatments, remove the media from the wells and add 100 μL of the respective drug dilutions.
 - For combination treatments, add the drugs at a fixed ratio based on their individual IC50 values.
 - Include vehicle-only wells as a control.
 - Incubate the plate for 72 hours at 37°C, 5% CO2.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
 - Add 20 μL of the MTT solution to each well.



- Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
- Formazan Solubilization and Absorbance Reading:
 - Carefully remove the media from each well.
 - Add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5 minutes.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Determine the IC50 values for each agent.
 - For combination studies, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blotting

This protocol is for analyzing changes in protein expression in key signaling pathways upon treatment with Ribociclib combinations.

- Cell Lysis and Protein Quantification:
 - Seed cells in 6-well plates and treat with Ribociclib, the combination agent, or vehicle for the desired time.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.



- Collect the supernatant and determine the protein concentration using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
 - Load the samples onto a polyacrylamide gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-Cyclin D1, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of Ribociclib combinations in a mouse xenograft model.



- Animal Model and Tumor Implantation:
 - Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
 - Subcutaneously inject 5 x 10⁶ cancer cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
 - Monitor the mice for tumor formation.
- Treatment Administration:
 - When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
 - Vehicle control (oral gavage)
 - Ribociclib (e.g., 50 mg/kg, oral gavage, daily)
 - Combination agent (dose and schedule dependent on the drug)
 - Ribociclib + Combination agent
 - Administer treatments for a specified duration (e.g., 21-28 days).
- Tumor Growth Monitoring and Data Collection:
 - Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors.
- Endpoint Analysis:
 - Weigh the excised tumors.
 - Perform immunohistochemical (IHC) analysis on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and pathway modulation (e.g., p-Rb).



Analyze the data for statistical significance between treatment groups.

Conclusion

Ribociclib, the parent compound of **LEQ803**, in combination with other targeted therapies, presents a powerful strategy for treating various cancers, most notably HR+/HER2- breast cancer. The provided data and protocols offer a comprehensive resource for researchers to design and execute further preclinical and clinical investigations into the synergistic potential of **LEQ803**-based combination therapies. The continued exploration of these combinations holds the promise of improving therapeutic outcomes for cancer patients.

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